molecular formula C18H18N4S B12268547 3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole

3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole

Cat. No.: B12268547
M. Wt: 322.4 g/mol
InChI Key: LDRUHRUHKXMAHL-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole is a complex organic compound that features a unique structure combining pyridine, pyrrolo, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyridine and pyrrolo intermediates, followed by their coupling and subsequent cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the benzothiazole ring .

Scientific Research Applications

3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole is unique due to its combination of three distinct moieties, which confer a wide range of chemical and biological properties. This structural diversity makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

3-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-1,2-benzothiazole

InChI

InChI=1S/C18H18N4S/c1-2-6-16-14(5-1)18(20-23-16)22-10-8-13-11-21(12-15(13)22)17-7-3-4-9-19-17/h1-7,9,13,15H,8,10-12H2

InChI Key

LDRUHRUHKXMAHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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